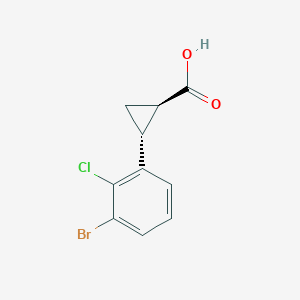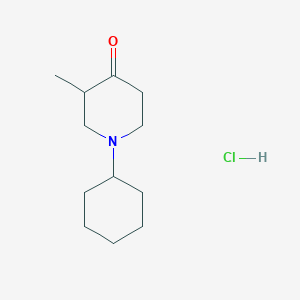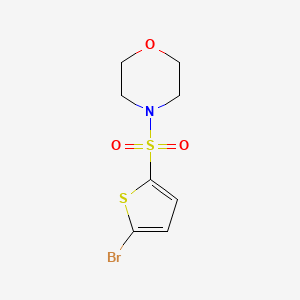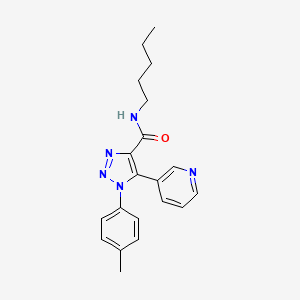
6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione” has a molecular formula of C18H18N4O2 . It is a type of pyrimidinedione, which is a class of compounds containing a pyrimidine-2,4-dione moiety .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has two benzyl groups attached to the nitrogen atoms on the ring .Physical and Chemical Properties Analysis
The compound has an average mass of 322.361 Da and a monoisotopic mass of 322.142975 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Acylation and 1,3-dipolar cycloaddition reactions involving similar compounds have led to the synthesis of C(6),N(8)-disubstituted isoxanthopterins, highlighting the compound's utility in creating fluorophores and potential imaging agents (Steinlin & Vasella, 2009).
- Antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones with favorable cerebral and peripheral effects were synthesized, demonstrating the compound’s potential in developing new therapeutics (Furrer, Wágner, & Fehlhaber, 1994).
Biomedical Applications
- Novel medium-sized lactam ring analogs, including derivatives of similar compounds, have shown potent antibacterial activity, supported by molecular docking studies (Harita et al., 2017).
- Pyrimidines, akin to the core structure of the mentioned compound, have been identified as cofactors for phenylalanine hydroxylase, suggesting their potential in studying enzyme mechanisms and designing enzyme inhibitors (Bailey & Ayling, 1978).
Material Science and Sensor Development
- A fluorescent probe based on pyrimidine was synthesized, exhibiting high selectivity for Al(3+) ions, showcasing the compound's application in developing sensitive and selective sensors for metal ions (Upadhyay & Kumar, 2010).
Organic Synthesis
- Various synthetic methodologies involving related pyrimidine derivatives have been developed, demonstrating the versatility of these compounds in organic synthesis and the potential for creating a wide range of chemical entities for further study and application (Abdelrazek et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-amino-1-benzyl-5-(benzylamino)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-16-15(20-11-13-7-3-1-4-8-13)17(23)21-18(24)22(16)12-14-9-5-2-6-10-14/h1-10,20H,11-12,19H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWATUJGRHJHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)


![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)

![ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B2888536.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2888538.png)


![5-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2888542.png)



